molecular formula C5H11O4P B1633055 Dimethyl Isopropenyl Phosphate

Dimethyl Isopropenyl Phosphate

Cat. No.: B1633055
M. Wt: 166.11 g/mol
InChI Key: CLUBBNMVLUHMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl Isopropenyl Phosphate is an organophosphorus compound with the molecular formula C5H11O4P. It is a colorless oil and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Isopropenyl Phosphate can be synthesized through various methods, including the reaction of phosphorus nucleophiles with diaryliodonium salts under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities.

Industrial Production Methods

Industrial production of dimethyl prop-1-en-2-yl phosphate often involves the use of palladium catalysts and microwave irradiation to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This method ensures high yields and retention of configuration at the phosphorus center and in the vinyl moiety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl Isopropenyl Phosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium catalysts: For cross-coupling reactions.

    Diaryliodonium salts: For substitution reactions.

    Visible-light illumination: To facilitate smooth reactions.

Major Products Formed

The major products formed from these reactions include various aryl phosphonates and phosphates, which are valuable in different industrial applications .

Scientific Research Applications

Dimethyl Isopropenyl Phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl prop-1-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl Isopropenyl Phosphate is unique due to its specific reactivity and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and industrial processes sets it apart from other similar compounds .

Properties

IUPAC Name

dimethyl prop-1-en-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-5(2)9-10(6,7-3)8-4/h1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUBBNMVLUHMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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